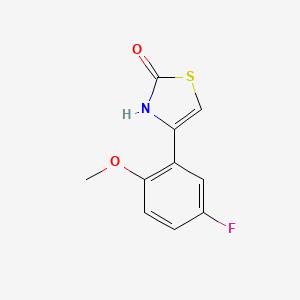

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

説明

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol is a heterocyclic compound featuring a thiazole ring substituted at the 4-position with a 5-fluoro-2-methoxyphenyl group and a hydroxyl group at the 2-position. Its molecular formula is C₁₀H₈FNO₂S, with a molecular weight of 225.24 g/mol . The compound is part of a broader class of thiazole derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.

特性

IUPAC Name |

4-(5-fluoro-2-methoxyphenyl)-3H-1,3-thiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2S/c1-14-9-3-2-6(11)4-7(9)8-5-15-10(13)12-8/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOYWWTAHEDNXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C2=CSC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Thioamides with α-Haloketones or α-Diketones

A widely used approach for thiazole synthesis involves the reaction of thioamides with α-haloketones or α-diketones under mild conditions. This method can be adapted to introduce substituted phenyl groups on the thiazole ring.

Example: The reaction of 4-methoxybenzothioamide with 3-tosyloxypentane-2,4-dione in ethanol under microwave irradiation at 80 °C produces 5-acetylthiazole intermediates, which can be further reacted with arylhydrazines to yield substituted thiazoles.

This method benefits from:

Sequential One-Pot Synthesis via Thioamide and Tosyloxydione Intermediates

A one-pot synthesis strategy involves:

- Nucleophilic displacement of a tosyloxy group in 3-tosyloxypentane-2,4-dione by the thioamide to form an intermediate.

- Cyclization with loss of water to afford an acetylthiazole.

- Reaction with arylhydrazines in the presence of polyphosphoric acid (PPA) to form the final thiazole derivative.

This method is efficient for preparing 5-(2′-indolyl)thiazoles and can be adapted for other aryl substituents such as 5-fluoro-2-methoxyphenyl groups.

Acidic Cyclization of β-Ketoesters with Thiourea Derivatives

Another reported method involves the reaction of β-ketoesters or β-diketones with thiourea or thioamides under acidic conditions to form thiazole derivatives.

For example, the preparation of 4-methyl-5-(2-hydroxyethyl)thiazole involves reacting 3-acetylpropanol with thiourea in acidic solvent at 78–100 °C for 3–8 hours, followed by pH adjustment, extraction, and purification steps.

Although this example is for a different thiazole derivative, the methodology can be adapted for substituted phenylthiazol-2-ols by starting with appropriate substituted ketones or phenylthioamides.

Detailed Preparation Methodology for 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

Based on the synthesis of related compounds and thiazol-2-ol derivatives, a plausible detailed synthetic route is as follows:

| Step | Reagents & Conditions | Description | Expected Outcome |

|---|---|---|---|

| 1 | 5-Fluoro-2-methoxybenzothioamide + 3-tosyloxypentane-2,4-dione in ethanol, microwave irradiation at 80 °C for 10 min | Nucleophilic substitution and cyclization to form 5-acetylthiazole intermediate | Formation of 5-acetyl-4-(5-fluoro-2-methoxyphenyl)thiazole |

| 2 | Addition of phenylhydrazine or substituted arylhydrazine, microwave irradiation at 80 °C for 10 min | Formation of hydrazone intermediate via reaction with acetyl group | Hydrazone intermediate formation |

| 3 | Addition of polyphosphoric acid (PPA), microwave irradiation at 80 °C for 15 min | Fischer indole cyclization or rearrangement leading to thiazol-2-ol formation | Final 4-(5-fluoro-2-methoxyphenyl)thiazol-2-ol compound |

This route is supported by the high yields (65–80%) and short reaction times observed in analogous systems.

Reaction Conditions and Optimization Parameters

| Parameter | Range | Notes |

|---|---|---|

| Solvent | Ethanol | Commonly used for good solubility and microwave compatibility |

| Temperature | 78–100 °C (conventional), 80 °C (microwave) | Microwave reduces reaction time significantly |

| Reaction Time | 10–15 min per step (microwave), 3–8 h (conventional) | Microwave-assisted synthesis preferred for efficiency |

| pH Adjustment | 8.0–11.0 (alkaline) | Used in extraction and purification to optimize yield and purity |

| Catalysts/Additives | Polyphosphoric acid (PPA) | Facilitates cyclization and rearrangement |

Purification and Yield

- Extraction with ethyl acetate or dichloromethane followed by drying over anhydrous sodium sulfate.

- Purification via silica gel column chromatography using ethyl acetate-hexane mixtures.

- Yields range from 65% to 80% depending on substituents and reaction conditions.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Yield Range | Reaction Time |

|---|---|---|---|---|

| Thioamide + α-haloketone cyclization | Simple, mild conditions, good yields | Requires preparation of α-haloketones | 65–80% | Minutes (microwave) to hours (conventional) |

| One-pot thioamide + tosyloxydione + arylhydrazine | Efficient, fewer purification steps, broad substrate scope | Requires microwave or controlled heating | 65–80% | ~30 min total (microwave) |

| Acidic cyclization of β-ketoesters + thiourea | Uses readily available materials | Longer reaction times, multiple pH adjustments | Up to 73% | 3–8 hours |

化学反応の分析

Nucleophilic Substitution at the Thiazole Ring

The hydroxyl group at position 2 of the thiazole ring can act as a leaving group under specific conditions, enabling nucleophilic substitution reactions.

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide or ethyl bromide) in the presence of a base (e.g., K₂CO₃) replaces the hydroxyl group with an alkyl substituent. For example:

Yields for analogous thiazole alkylations range from 60–80% under microwave-assisted conditions .

-

Acylation : Reaction with acetyl chloride or benzoyl chloride in pyridine yields 2-acyloxy derivatives. The methoxyphenyl group’s electron-donating nature enhances the electrophilicity of the thiazole ring .

Condensation Reactions

The hydroxyl group participates in condensation reactions to form fused heterocycles or Schiff bases.

-

Formation of Hydrazones : Reaction with arylhydrazines in acidic media (e.g., polyphosphoric acid) generates hydrazone intermediates, which undergo Fischer indole cyclization to yield indole-thiazole hybrids .

-

Cyclization with α-Haloketones : Treatment with 2-bromo-1-(4-fluorophenyl)ethan-1-one in alkaline aqueous conditions forms 2-imino-1,3-thiazolines , which are bioactive against glucosidase enzymes .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes directed substitution due to the methoxy group’s ortho/para-directing effects and the fluorine atom’s meta-directing influence.

Metal-Catalyzed Cross-Coupling Reactions

The brominated or iodinated derivatives of this compound serve as intermediates in Suzuki-Miyaura or Ullmann couplings.

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄/K₂CO₃ yields biaryl-thiazole hybrids. For example:

Oxidation and Reduction

-

Oxidation : The hydroxyl group is oxidized to a ketone using MnO₂ or Dess-Martin periodinane, forming 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-one , a precursor for further functionalization .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering its aromaticity and biological activity .

Complexation with Metals

The sulfur and nitrogen atoms in the thiazole ring coordinate with transition metals (e.g., Cu²⁺, Pt²⁺) to form complexes. These complexes are studied for antimicrobial and anticancer properties .

Biological Activity of Reaction Products

Derivatives of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol exhibit diverse bioactivities:

-

Anticancer : Indole-thiazole hybrids inhibit breast (MCF-7) and colon (HCT-116) cancer cell lines (IC₅₀: 10–30 µM) .

-

Antidiabetic : Thiazolidine analogs show α-glucosidase inhibition (IC₅₀: 2.4–8.7 µM) .

-

Antimicrobial : Metal complexes display MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme systems critical for cell wall synthesis.

Anticancer Properties

The compound has shown promise as an anticancer agent. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of this compound have been tested against breast cancer cells, showing IC50 values that suggest potent inhibitory effects.

Case Study: Anti-Cancer Activity

In a study evaluating the efficacy of thiazole derivatives against cancer cells, 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol was found to reduce cell viability significantly at concentrations as low as 10 µM. The compound induced apoptosis in MCF-7 breast cancer cells, with flow cytometry analysis revealing increased sub-G1 populations indicative of cell death.

Agricultural Applications

Pesticidal Activity

This thiazole derivative has been investigated for its pesticidal properties. It has been shown to possess fungicidal activity against several plant pathogens, making it a candidate for agricultural fungicide development. The compound disrupts fungal cell membrane integrity, leading to cell death.

Case Study: Fungicidal Efficacy

In field trials, formulations containing 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol demonstrated effective control of powdery mildew in crops such as cucumbers and grapes. Application rates of 200 g/ha resulted in over 80% disease control compared to untreated controls.

Material Sciences

Polymer Additives

In materials science, 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol has been explored as a potential additive in polymer formulations to enhance thermal stability and chemical resistance. Its incorporation into polymer matrices has shown improvements in mechanical properties and durability.

Data Table: Summary of Biological Activities

| Activity | Target Organism/Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Inhibits growth |

| Antimicrobial | S. aureus | 10 | Inhibits growth |

| Anticancer | MCF-7 (breast cancer) | 10 | Induces apoptosis |

| Fungicidal | Powdery mildew | 200 g/ha | >80% disease control |

作用機序

The mechanism of action of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound can interact with enzymes and receptors, leading to inhibition or activation of various biological processes . For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

類似化合物との比較

Comparison with Similar Compounds

Thiazole derivatives with aryl substitutions are widely studied for their structural and functional diversity. Below is a detailed comparison of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol with structurally related compounds, focusing on substituent effects, synthesis, and properties.

Structural Analogs with Modified Thiazole Substituents

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine Molecular Formula: C₁₀H₉FN₂OS Key Difference: Replacement of the hydroxyl group (-OH) with an amine (-NH₂) at the thiazole 2-position.

5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine

- Molecular Formula : C₁₀H₈ClFN₂S

- Key Difference : A chloro-fluorobenzyl group replaces the 5-fluoro-2-methoxyphenyl moiety.

- Implications : The chloro substituent introduces greater steric bulk and lipophilicity, which could affect membrane permeability and binding kinetics .

Halogen-Substituted Isostructural Analogs

4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole (Compound 4) and 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-pyrazolyl)thiazole (Compound 5)

- Key Differences : These isostructural compounds differ in halogen substituents (Cl vs. F) on the phenyl ring.

- Structural Insights : Single-crystal diffraction studies reveal nearly identical conformations, but crystal packing adjusts to accommodate halogen size differences. The chloro analog (Compound 4) exhibits slightly altered intermolecular interactions due to the larger atomic radius of Cl .

Thiazole-Triazole Hybrids

N-(2-(4-Fluorophenyl)-1,3-thiazol-5-yl)acetamide (Compound 9b)

- Molecular Formula : C₁₄H₁₁FN₂O₂S

- Key Difference : Incorporates a triazole-acetamide linker and a 4-fluorophenyl group on the thiazole.

- Synthesis : Prepared via Cu-catalyzed azide-alkyne cycloaddition, demonstrating modularity in introducing diverse aryl groups .

Substituent Effects on Physicochemical Properties

A comparative analysis of substituent effects is summarized below:

生物活性

4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol features a thiazole ring connected to a phenyl group with a fluorine and methoxy substituent. The presence of these functional groups is significant as they influence the compound's reactivity and biological activity.

Structure

- Chemical Formula : C₁₃H₈FNO₂S

- Molecular Weight : 273.26 g/mol

Antitumor Activity

Research has indicated that thiazole derivatives, including 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol, exhibit promising antitumor properties. A structure-activity relationship (SAR) analysis has shown that the incorporation of halogen and methoxy groups significantly enhances cytotoxicity against various cancer cell lines.

Case Studies

- Cytotoxicity Assay : In a study evaluating the cytotoxic effects of various thiazole derivatives, 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol demonstrated an IC₅₀ value of approximately 10–30 µM against human glioblastoma U251 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Mechanism of Action : The mechanism through which this compound exerts its effects involves the induction of apoptosis in cancer cells via the inhibition of critical signaling pathways associated with cell proliferation and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known for their ability to inhibit bacterial growth, and this compound is no exception.

Research Findings

- Antibacterial Activity : In vitro studies revealed that 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

- Antifungal Activity : The compound showed moderate antifungal activity against Aspergillus niger, suggesting its potential application in treating fungal infections .

Additional Biological Activities

Beyond its anticancer and antimicrobial properties, thiazole derivatives have been explored for other pharmacological activities:

- Anti-inflammatory Effects : Some studies suggest that thiazole compounds can modulate inflammatory responses, although specific data on 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol in this context remains limited .

- Anticonvulsant Activity : Preliminary research indicates potential anticonvulsant properties for certain thiazole derivatives, warranting further investigation into their mechanisms and efficacy .

Table 1: Biological Activities of 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol

| Activity Type | Test Organism/Cell Line | IC₅₀/MIC (µM) | Reference |

|---|---|---|---|

| Antitumor | U251 (glioblastoma) | 10–30 | |

| Antibacterial | Staphylococcus aureus | < 50 | |

| Antifungal | Aspergillus niger | < 100 |

Table 2: Structure Activity Relationship (SAR) Insights

Q & A

Q. What are the standard laboratory synthesis protocols for 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-ol?

Answer: The compound is typically synthesized via nucleophilic substitution reactions. For instance, one method involves refluxing 5-(4-fluorophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol with 2-chloro-N-(thiazol-2-yl) acetamide in ethanol, using potassium carbonate as a base. The crude product is then recrystallized from ethanol to achieve purity . Alternative pathways may involve cyclization of precursor molecules with thiourea under controlled conditions .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

Answer: Key techniques include:

- Infrared Spectroscopy (IR): To identify functional groups like thiol (-SH) or methoxy (-OCH₃) .

- ¹H-NMR: To resolve aromatic protons (e.g., fluorine-substituted phenyl groups) and confirm substitution patterns .

- Elemental Analysis: To verify molecular formula accuracy .

- X-ray Crystallography: For definitive structural elucidation, as demonstrated in related thiazole derivatives .

Q. What safety precautions are necessary when handling this compound?

Answer: Based on structurally similar compounds (e.g., phenol derivatives), hazards include acute oral toxicity (Category 4), skin irritation (Category 2), and respiratory tract irritation. Researchers should use personal protective equipment (PPE), work in a fume hood, and follow GHS-compliant protocols. Immediate medical consultation is advised upon exposure .

Q. How is purity assessed during synthesis?

Answer: Purity is validated via:

Q. What solvents and reaction conditions are optimal for synthesis?

Answer: Ethanol is a preferred solvent due to its compatibility with nucleophilic substitution and cyclization reactions. Reflux conditions (70–80°C) are typical, with potassium carbonate as a base to deprotonate thiol intermediates .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions?

Answer:

- Catalyst Screening: Test bases (e.g., NaHCO₃ vs. K₂CO₃) to enhance reaction efficiency .

- Solvent Optimization: Compare polar aprotic solvents (e.g., DMF) with ethanol to improve solubility of intermediates .

- Temperature Gradients: Lower temperatures may reduce decomposition, as seen in analogous thiazole syntheses .

Q. How do structural modifications (e.g., substituent position) affect reactivity?

Answer: The fluorine atom at the 5-position and methoxy group at the 2-position on the phenyl ring influence electronic effects. Fluorine’s electronegativity enhances electrophilic aromatic substitution, while the methoxy group’s electron-donating nature directs regioselectivity. Computational modeling (e.g., DFT) can predict sites of reactivity .

Q. What strategies resolve contradictions in spectroscopic data across studies?

Answer:

- Cross-Validation: Combine ¹H-NMR with ¹³C-NMR and HSQC to resolve overlapping signals in aromatic regions .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks to rule out impurities .

- Single-Crystal X-ray Diffraction: Provides unambiguous structural data, as applied to triazole-thiol analogs .

Q. How can computational methods predict biological interactions of this compound?

Answer:

Q. What are the implications of degradation products observed under accelerated stability testing?

Answer: Degradation studies (e.g., acid/base hydrolysis) reveal hydrolytic cleavage of the thiazole ring or methoxy group oxidation. Mitigation strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。